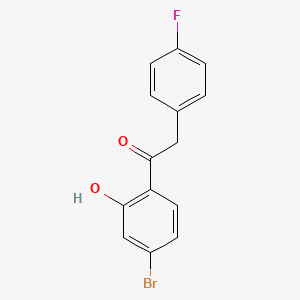

1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one

Description

1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one is a substituted diaryl ethanone featuring a hydroxyl group at the 2-position and a bromine atom at the 4-position on one phenyl ring, while the other phenyl ring is substituted with a fluorine atom at the 4-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name |

1-(4-bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-10-3-6-12(14(18)8-10)13(17)7-9-1-4-11(16)5-2-9/h1-6,8,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAMNJXRNBNFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-hydroxybenzaldehyde and 4-fluorobenzaldehyde.

Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems would enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of this compound.

Reduction: Formation of 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Bromination reactions (e.g., ) often require reflux conditions (62°C, 12 h) but face steric challenges with bulky substituents .

Physical and Spectral Properties

Melting Points

- Target compound: Not reported in evidence; predicted >150°C (based on hydroxyl and halogen interactions).

- 2-((5-(5-Bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one: 156–158°C .

- 1-(2-bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: No data; methoxy likely reduces mp vs. hydroxyl .

NMR Spectral Shifts

Biological Activity

1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including enzyme inhibition, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C15H12BrF O2 and a molecular weight of 323.16 g/mol. Its structure includes a bromine atom and a fluorine atom on the phenyl rings, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It acts as an inhibitor by binding to the active sites of various enzymes, including:

- Monoamine Oxidase (MAO) : Inhibition of MAO leads to increased levels of neurotransmitters, which can affect mood and cognitive functions.

- Acetylcholinesterase (AChE) : This inhibition may have implications for neurodegenerative diseases like Alzheimer's.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can influence cholinergic signaling in the nervous system.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of various halogenated chalcone derivatives, including this compound, on MAO-B and AChE. The compound showed significant inhibition with a selectivity index greater than 58 over MAO-A, indicating its potential as a therapeutic agent for mood disorders .

- Antimicrobial Testing : In another study focusing on synthesized monomeric alkaloids, compounds similar to this compound were tested against various bacterial strains. Results indicated that modifications in halogen substitution could enhance antibacterial efficacy .

- Toxicity Evaluation : The cytotoxic effects were assessed using Vero cells exposed to varying concentrations of the compound. It was found that up to 100 μg/mL concentration resulted in over 80% cell viability, suggesting that the compound is relatively safe at lower doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.